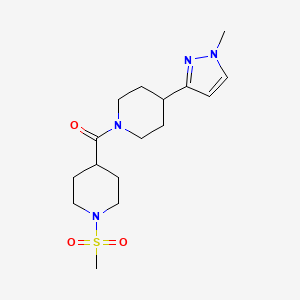

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

The compound “(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” features a methanone core bridging two piperidine moieties. The first piperidine ring is substituted with a 1-methyl-1H-pyrazol-3-yl group at the 4-position, while the second piperidine carries a methylsulfonyl group at the 1-position. For example, methylsulfonyl groups are known to enhance solubility and binding affinity in kinase inhibitors . The pyrazole moiety may contribute to π-π stacking interactions, as seen in analogous compounds like 4-methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (). Synthetic routes for such compounds often involve condensation reactions, such as refluxing enaminones with hydrazine derivatives in ethanol/acetic acid mixtures .

Properties

IUPAC Name |

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-18-8-7-15(17-18)13-3-9-19(10-4-13)16(21)14-5-11-20(12-6-14)24(2,22)23/h7-8,13-14H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVOSLAMEDPYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 376.48 g/mol. The compound features a piperidine core substituted with both pyrazole and methylsulfonyl groups, which are known to influence its biological activity significantly.

Antitumor Activity

Research indicates that pyrazole derivatives, like the compound , exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives demonstrated strong inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves the induction of apoptosis through caspase activation pathways, which are critical for programmed cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MCF-7 | < 10 | Caspase activation |

| 2a | MDA-MB-231 | < 15 | Apoptosis induction |

Anti-inflammatory and Antibacterial Activity

In addition to antitumor effects, pyrazole derivatives have been shown to possess anti-inflammatory and antibacterial properties. These compounds can inhibit key inflammatory pathways and bacterial growth, making them potential candidates for treating inflammatory diseases and infections .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives suggest that modifications on the piperidine and pyrazole rings can enhance biological activity. The presence of electron-withdrawing groups, such as sulfonyl moieties, has been linked to increased potency in various assays .

Case Studies

- Antitumor Efficacy : A recent study synthesized a series of pyrazolo[4,3-e][1,2,4]triazine derivatives, demonstrating that modifications similar to those in the compound under discussion resulted in enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

- In Vivo Studies : In vivo evaluations of related compounds showed promising results against Plasmodium berghei in mice models, indicating potential antimalarial activity . This highlights the versatility of pyrazole derivatives in combating various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core modifications:

- Methylpyrazole vs. Phenylpyrazole : The query’s methylpyrazole group may confer greater metabolic stability compared to phenylpyrazole analogs (e.g., ), which could exhibit higher lipophilicity and off-target binding .

- Methylsulfonyl vs. Benzenesulfonyl: The methylsulfonyl group in the query compound likely enhances solubility compared to bulkier benzenesulfonyl groups, as sulfonyl groups are known to improve aqueous solubility without significantly increasing molecular weight .

Computational Similarity Assessment

Using cheminformatics methods such as Tanimoto similarity and MACCS fingerprints (), the query compound may cluster with kinase inhibitors like gefitinib due to shared piperidine and heterocyclic motifs. For example:

- Morgan Fingerprints : These encode atom environments, highlighting the methylsulfonyl group’s electronegative properties and the pyrazole’s aromaticity.

- Tanimoto Coefficient: A similarity score >0.7 (on a scale of 0–1) would indicate significant overlap with known kinase-targeting compounds .

Physicochemical and Pharmacokinetic Properties

Hypothetical Target Engagement

- Kinase Inhibition: The piperidine-methanone scaffold resembles allosteric kinase modulators (e.g., EGFR inhibitors), where sulfonyl groups stabilize binding via hydrogen bonding .

- Receptor Binding: Pyrazole-containing compounds often target GABA or cannabinoid receptors (). However, the query’s methylsulfonyl group may shift selectivity toward non-CNS targets due to reduced blood-brain barrier permeability.

Research Findings and Limitations

- For instance, minor substitutions (e.g., methyl vs. phenyl groups) can drastically alter biological activity, as seen in activity cliffs for kinase inhibitors .

- Synthetic Feasibility : The query compound’s synthesis may require stringent control of reaction conditions (e.g., reflux time, solvent ratios) to avoid byproducts, as demonstrated in analogous pyrazole-piperidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.